In-Depth Technical Guide: Chemical Properties and Applications of (S,R,S)-AHPC-CO-C-Cyclohexene-Bpin
In-Depth Technical Guide: Chemical Properties and Applications of (S,R,S)-AHPC-CO-C-Cyclohexene-Bpin
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S,R,S)-AHPC-CO-C-Cyclohexene-Bpin is a key chemical entity in the rapidly advancing field of targeted protein degradation. This technical guide provides a comprehensive overview of its chemical properties, its critical role as an E3 ligase ligand-linker conjugate, and its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols for the synthesis and evaluation of PROTACs utilizing similar building blocks are presented, alongside a visualization of the targeted protein degradation pathway it initiates. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the domain of oncology and genetic diseases.
Core Chemical Properties of (S,R,S)-AHPC-CO-C-Cyclohexene-Bpin
(S,R,S)-AHPC-CO-C-Cyclohexene-Bpin is a synthetic chemical compound designed as a versatile building block for the assembly of PROTACs. Its structure incorporates a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, a cyclohexene (B86901) moiety functionalized with a boronic acid pinacol (B44631) ester (Bpin), and a linker component. The Bpin group is particularly significant as it facilitates palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the attachment of a target protein-binding ligand.
A variant of this compound, (S,R,S)-AHPC-Ac-CO-cyclohexene-Bpin, is instrumental in the synthesis of PROTAC SMARCA2/4-degrader-22.[1] The core structure's primary function is to recruit the VHL E3 ligase, a crucial step in the PROTAC-mediated protein degradation pathway.[2]
Table 1: Quantitative Chemical Data for (S,R,S)-AHPC-CO-C-Cyclohexene-Bpin and Related Structures
| Property | (S,R,S)-AHPC-CO-C-Cyclohexene-Bpin | (S,R,S)-AHPC-Ac-CO-cyclohexene-Bpin |
| Molecular Formula | C36H51BN4O6S | C37H51BN4O7S |
| Molecular Weight | 678.69 g/mol | 706.70 g/mol [1] |
| Appearance | Solid | Not specified |
| Storage Conditions | Store at -20°C for long-term stability | Room temperature in the continental US; may vary elsewhere.[1] |
| Solubility | Soluble in DMSO | Not specified |
Role in PROTAC-Mediated Targeted Protein Degradation
PROTACs are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the cell's natural ubiquitin-proteasome system.[3] They consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.
(S,R,S)-AHPC-CO-C-Cyclohexene-Bpin serves as a precursor to the E3 ligase-recruiting and linker portions of a PROTAC. The (S,R,S)-AHPC component is a well-established ligand for the VHL E3 ligase.[2] By incorporating this moiety, the resulting PROTAC can effectively bring the target protein into close proximity with the VHL E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
This technology is particularly promising for targeting proteins that have been traditionally considered "undruggable," such as transcription factors and scaffolding proteins.[3] A key application of PROTACs derived from AHPC-based linkers is the degradation of the chromatin remodeling proteins SMARCA2 and SMARCA4, which are implicated in various cancers.[4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PROTAC-mediated protein degradation pathway and a general experimental workflow for the synthesis and evaluation of a PROTAC derived from an (S,R,S)-AHPC-based linker.
Caption: PROTAC-mediated degradation of SMARCA2/4.
Caption: General workflow for PROTAC synthesis and evaluation.
Experimental Protocols
The following protocols are based on methodologies reported for the synthesis and evaluation of VHL-based PROTACs targeting SMARCA2, such as A947, and are representative of the procedures that would be employed for a PROTAC synthesized from (S,R,S)-AHPC-CO-C-Cyclohexene-Bpin.[5]
General Protocol for PROTAC Synthesis via Suzuki-Miyaura Coupling
This protocol describes a general method for the coupling of a boronic ester-containing linker, such as (S,R,S)-AHPC-CO-C-Cyclohexene-Bpin, with a halogenated SMARCA2/4-binding ligand.
Materials:
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(S,R,S)-AHPC-CO-C-Cyclohexene-Bpin
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Halogenated SMARCA2/4-binding ligand (e.g., a bromo- or iodo-functionalized ligand)
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Palladium catalyst (e.g., Pd(dppf)Cl2)
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Base (e.g., K2CO3 or Cs2CO3)
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Anhydrous solvent (e.g., 1,4-dioxane/water mixture)
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Inert gas (e.g., nitrogen or argon)
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Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)
Procedure:
-
In a round-bottom flask, dissolve the halogenated SMARCA2/4-binding ligand (1.0 equivalent) and (S,R,S)-AHPC-CO-C-Cyclohexene-Bpin (1.1 equivalents) in the anhydrous solvent system.
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Degas the solution by bubbling with an inert gas for 15-20 minutes.
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Add the palladium catalyst (0.1 equivalents) and the base (2.0-3.0 equivalents) to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring the reaction progress by LC-MS.
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Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC molecule.
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Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Protocol for Western Blot Analysis of SMARCA2/4 Degradation
This protocol details the procedure to assess the in-cell degradation of SMARCA2 and SMARCA4 proteins following treatment with a synthesized PROTAC.
Materials:
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Cancer cell line of interest (e.g., SW1573, a SMARCA4-mutant non-small cell lung cancer line)[5]
-
Synthesized PROTAC
-
Cell culture medium and supplements
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DMSO (vehicle control)
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RIPA lysis buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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PVDF or nitrocellulose membranes
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Transfer buffer
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH or β-actin)
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HRP-conjugated secondary antibodies
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Enhanced chemiluminescence (ECL) substrate
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Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Treat the cells with the different concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or with DMSO as a vehicle control. Incubate for a specified time (e.g., 18-24 hours).[5]
-
Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Add RIPA buffer to each well, scrape the cells, and collect the lysates.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-SMARCA2, anti-SMARCA4, and anti-loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the SMARCA2 and SMARCA4 band intensities to the loading control to determine the extent of protein degradation at each PROTAC concentration.
Conclusion
(S,R,S)-AHPC-CO-C-Cyclohexene-Bpin represents a pivotal chemical tool for the development of next-generation therapeutics based on targeted protein degradation. Its well-defined chemical properties and strategic design facilitate the efficient synthesis of VHL-recruiting PROTACs. The ability to induce the degradation of challenging drug targets like SMARCA2 and SMARCA4 underscores the immense potential of this technology in addressing unmet medical needs, particularly in oncology. The experimental protocols and pathway visualizations provided in this guide offer a solid foundation for researchers to design, synthesize, and evaluate novel PROTACs, thereby accelerating the discovery of new and effective medicines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. SMARCA2/4 degrader | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
